REACTION_CXSMILES
|
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]=[C:16]([C:20](=[O:22])[CH3:21])[CH2:15]1.[OH-].[K+]>C(O)C.O>[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]2[CH:16]([C:20](=[O:22])[CH2:21][C:5](=[O:6])[CH2:4]2)[CH2:15]1 |f:3.4,^1:0|
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
12.33 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
9.74 g
|
Type
|
reactant
|
Smiles
|
CN1CC(=CCC1)C(C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During this period a heavy precipitate formed
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 30°
|
Type
|
CONCENTRATION
|
Details
|
The residue was again concentrated from 50 ml water
|
Type
|
ADDITION
|
Details
|
45 ml 12N hydrochloric acid were added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap at 40°
|
Name
|
|
Type
|
|
Smiles
|
CN1CC2C(CC(CC2CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |